molecular formula C22H20N4S B5861789 4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone

4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone

Cat. No. B5861789
M. Wt: 372.5 g/mol
InChI Key: YCHSSFJJCRCFLA-OEAKJJBVSA-N
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Description

4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone, also known as DMABNTH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative that possesses unique characteristics that make it an attractive candidate for use in biological and chemical studies.

Mechanism of Action

The exact mechanism of action of 4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone is not fully understood. However, it is believed that the compound interacts with specific biological molecules, resulting in changes in their fluorescence properties. This interaction can be used to detect and visualize biological processes in real-time.
Biochemical and Physiological Effects:
4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone has been shown to have minimal toxicity in vitro and in vivo studies, making it a safe candidate for use in biological studies. The compound has been shown to selectively bind to certain biological molecules, making it useful for studying specific cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone is its strong fluorescence properties, which make it an ideal candidate for use in biological imaging. Additionally, the compound has minimal toxicity, making it safe for use in vitro and in vivo studies. However, one limitation of 4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone is its sensitivity to pH changes, which can affect its fluorescence properties.

Future Directions

There are many potential future directions for research involving 4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone. One direction is the development of new fluorescent probes based on the structure of 4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone. Additionally, the compound could be used in the development of new diagnostic tools for detecting specific biological molecules. Further studies could also explore the potential therapeutic applications of 4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone in treating various diseases.

Synthesis Methods

The synthesis of 4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone involves the reaction of 4-(dimethylamino)benzaldehyde with 4-(1-naphthyl)-1,3-thiazol-2-yl)hydrazine in the presence of a catalyst. This reaction results in the formation of 4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone as a yellow solid.

Scientific Research Applications

4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone has been extensively studied for its potential applications in various scientific fields. One of the most promising uses of 4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone is in the development of fluorescent probes for biological imaging. 4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques.

properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-naphthalen-1-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4S/c1-26(2)18-12-10-16(11-13-18)14-23-25-22-24-21(15-27-22)20-9-5-7-17-6-3-4-8-19(17)20/h3-15H,1-2H3,(H,24,25)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHSSFJJCRCFLA-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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